Enoxacin-d8
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Overview
Description
Enoxacin-d8 is a deuterated form of enoxacin, a broad-spectrum fluoroquinolone antibiotic. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enoxacin-d8 involves the incorporation of deuterium atoms into the enoxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated piperazine, which is reacted with a fluoroquinolone precursor to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is critical in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Enoxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by reactive oxygen species, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur under specific conditions, although these are less common for fluoroquinolones.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Substitution: Substitution reactions often involve nucleophilic reagents and can be carried out under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Enoxacin-d8 has a wide range of applications in scientific research:
Mechanism of Action
Enoxacin-d8, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Enrofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Widely used fluoroquinolone with a similar mechanism of action.
Norfloxacin: Another member of the fluoroquinolone class with similar applications.
Uniqueness of Enoxacin-d8
The primary uniqueness of this compound lies in its deuterium labeling. This modification allows for more precise tracking in pharmacokinetic studies without altering the compound’s biological activity. Additionally, the deuterium atoms can influence the metabolic stability of the compound, potentially leading to longer-lasting effects in biological systems .
Properties
Molecular Formula |
C15H17FN4O3 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |
InChI Key |
IDYZIJYBMGIQMJ-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H] |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.